Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

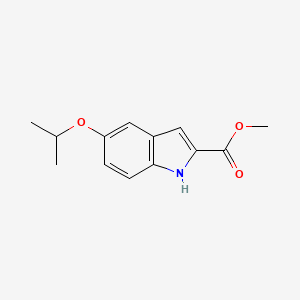

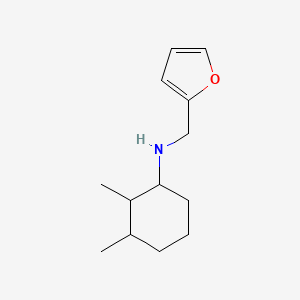

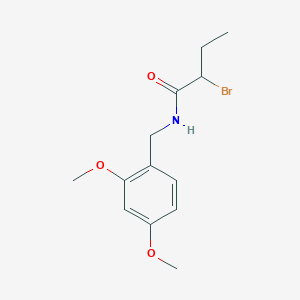

“Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H13NO3 . It is a solid substance and is often stored in an inert atmosphere at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H . This indicates the presence of a methyl group (CH3), an amino group (NH2), a hydroxyphenyl group (C6H4OH), and a propanoate group (C2H5COO) in the molecule. Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is a solid substance . It has a molecular weight of 231.68 . The compound is typically stored in an inert atmosphere at refrigerator temperatures .Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, including compounds related to "Methyl 3-amino-3-(3-hydroxyphenyl)propanoate," play a crucial role in the flavor profile of both fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids, and their influence on food flavor, have been extensively reviewed. Understanding these pathways is essential for controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).

Absorption and Metabolism in Pharmaceuticals

Studies on the absorption, metabolism, distribution, and excretion of compounds such as (-)-epicatechin, which shares similar metabolic pathways with "Methyl 3-amino-3-(3-hydroxyphenyl)propanoate," provide insights into how these compounds are processed in the body. These findings are crucial for understanding the bioavailability of pharmaceuticals and nutraceuticals, and how they exert their effects at the cellular level (Borges et al., 2017).

Neurochemistry and Pharmacology

Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) and their effects on the brain offers a perspective on neurochemical interactions and potential therapeutic applications. Although the direct relevance to "Methyl 3-amino-3-(3-hydroxyphenyl)propanoate" is not explicit, the methodologies and findings in neuropharmacology can inform research on similar compounds (Sessa, Higbed, & Nutt, 2019).

Environmental and Health Impacts

Investigations into the health and environmental impacts of industrial chemicals, such as Bisphenol A (BPA), provide a framework for studying "Methyl 3-amino-3-(3-hydroxyphenyl)propanoate." These studies focus on the mechanisms of action, potential risks, and regulatory considerations for chemicals widely used in consumer products (Ribeiro, Ladeira, & Viegas, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQBYLORMXXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)